Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
Description
Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a heterocyclic sulfonamide derivative featuring a fused pyrido-quinoline core. This compound is characterized by a 3-oxo group on the hexahydropyrido-quinoline scaffold and a methyl benzoate substituent at the 4-position of the sulfonamido phenyl ring.
The synthesis of such compounds typically involves multi-step reactions, including sulfonylation of the pyrido-quinoline intermediate followed by esterification.
Properties
IUPAC Name |
methyl 4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-27-20(24)13-4-7-16(8-5-13)21-28(25,26)17-11-14-3-2-10-22-18(23)9-6-15(12-17)19(14)22/h4-5,7-8,11-12,21H,2-3,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQYIIWOTYWMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate typically involves multiple steps:
Formation of the Hexahydropyridoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the hexahydropyridoquinoline structure.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the hexahydropyridoquinoline intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the sulfonamide introduction and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the 3-oxo group to form a carboxylic acid derivative.
Reduction: Reduction of the 3-oxo group can yield the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate has shown promise as a lead compound in the development of new pharmaceuticals. Its ability to inhibit specific enzymes or receptors positions it as a candidate for treating various diseases.
- Antimicrobial Activity : Research indicates that quinoline derivatives possess antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against bacterial infections.
Biological Research
- Cellular Pathway Studies : The compound is utilized to investigate cellular pathways and protein interactions. Its binding affinity to specific receptors makes it a valuable tool for probing biological systems.
- Mechanism of Action : It operates by modulating the activity of enzymes or receptors through allosteric effects or direct binding to active sites. This mechanism is crucial for understanding its pharmacological effects and potential therapeutic uses.
Industrial Applications
- Material Science : Due to its chemical stability and reactivity, the compound can be employed in the production of high-performance materials such as polymers and coatings.
- Synthesis of Derivatives : The unique structure allows for further chemical modifications to create new compounds with tailored properties for specific industrial applications.
Case Studies and Research Findings
- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through specific signaling pathways.
- Enzyme Inhibition Studies : Recent research has highlighted the compound's ability to inhibit certain kinases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in targeted cancer cells.
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The sulfonamide group could interact with the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the analog from is strongly electron-withdrawing, which may enhance binding to electron-deficient pockets in biological targets compared to the methyl benzoate group in the target compound .
Core Modifications: The dicyanomethylene-chromenyl adduct in introduces extended conjugation, likely altering electronic properties and reactivity. Such modifications are common in fluorescent probes or photosensitizers .
Solubility and Bioavailability: The trifluoromethyl analog () may exhibit higher solubility in nonpolar solvents compared to the ester-containing target compound, owing to -CF₃’s balance of hydrophobicity and polarity.
Biological Activity
Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate (CAS Number: 1251564-90-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique hexahydropyrido[3,2,1-ij]quinoline core structure combined with a sulfonamide group. The molecular formula is with a molecular weight of 447.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O4S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1251564-90-5 |
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against several strains of bacteria.
- Binding Affinity : Research indicates that the compound binds effectively to proteins such as bovine serum albumin (BSA), which can influence its pharmacokinetics and bioavailability.
Antibacterial Activity
Recent studies have demonstrated that compounds derived from similar structural frameworks possess significant antibacterial properties. For instance:
- Activity Against Bacterial Strains : The synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged significantly based on structural modifications.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been evaluated through various assays:
| Compound | IC50 (µM) |
|---|---|
| Methyl 4-(...) | Not specified |
| Thiourea (control) | 21.25 ± 0.15 |
In these studies, the synthesized compounds exhibited strong inhibitory activity against urease and AChE.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of synthesized compounds were tested for their antibacterial efficacy against clinical isolates. The results indicated that modifications to the sulfonamide group enhanced activity against gram-positive bacteria.
- Pharmacokinetic Studies : Investigations into the binding interactions with BSA revealed a significant quenching effect in fluorescence assays, suggesting a high affinity for protein binding which could impact therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the hexahydropyridoquinoline core via cyclization of precursor amines and ketones under reflux conditions (e.g., ethanol/HCl, 80°C, 12 hours) .
- Step 2 : Sulfonamide coupling using methyl 4-aminobenzoate and sulfonyl chloride derivatives in anhydrous DMF, requiring pH control (7.5–8.5) to minimize side reactions .
- Optimization : Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Prevents decomposition |
| Reaction Time | 10–12 hours | Ensures completion |
| Solvent | Anhydrous DMF or THF | Enhances solubility |
| Monitoring via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) and purification via column chromatography (silica gel, 60–120 mesh) are critical . |
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify sulfonamide NH ( 10.2–10.5 ppm) and ester carbonyl ( 165–170 ppm). Overlapping signals in the hexahydropyridoquinoline core may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (e.g., calculated for CHNOS: 428.12; observed: 428.10) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Intermediate Research Questions
Q. How can reaction mechanisms for sulfonamide coupling and esterification be validated experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via stopped-flow IR spectroscopy to track ester carbonyl formation (1700–1750 cm) and sulfonamide NH stretching (3300–3450 cm) .
- Isotopic Labeling : Use O-labeled water during ester hydrolysis to confirm nucleophilic acyl substitution pathways .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate transition states and validate proposed mechanisms .
Q. What strategies mitigate challenges in isolating the hexahydropyridoquinoline intermediate during synthesis?
- Methodological Answer :
- Precipitation : Adjust solvent polarity (e.g., add hexane to DMF) to crystallize the intermediate .
- Acid-Base Extraction : Utilize pH-dependent solubility (e.g., dissolve in 1M HCl, precipitate at pH 4–5) .
- Chromatography : Use reverse-phase flash chromatography (C18 silica, methanol/water) for polar byproducts .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected H NMR shifts) be resolved for structural confirmation?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in the hexahydropyridoquinoline core) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve ambiguous signals by obtaining a single-crystal structure (e.g., space group P2/c, Z = 4) .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., methyl benzoate derivatives with sulfonamide groups) .
Q. What methodologies optimize the compound's bioactivity through targeted structural modifications?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., replace methyl ester with ethyl or tert-butyl groups) and assess inhibition of biological targets (e.g., carbonic anhydrase) via enzyme assays .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PD-1/PD-L1 axis) .
- Metabolic Stability : Introduce fluorine atoms at C-6/C-7 positions to enhance resistance to cytochrome P450 oxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Switch from MMFF94 to OPLS-AA in molecular dynamics simulations to better model torsional angles in the pyridoquinoline core .
- Experimental Replication : Repeat enzyme assays (n ≥ 3) under standardized conditions (pH 7.4, 37°C) to rule out variability .
- Synchrotron Studies : Use small-angle X-ray scattering (SAXS) to validate solution-phase conformations .
Tables for Key Parameters
Table 1 : Reaction Optimization for Sulfonamide Coupling
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 75°C | >80°C: Degradation |
| pH | 8.0 | <7.5: Incomplete reaction |
| Solvent | Anhydrous DMF | Moisture: Hydrolysis |
Table 2 : NMR Reference Data for Structural Confirmation
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Sulfonamide NH | 10.3 | Singlet |
| Ester OCH | 3.85 | Singlet |
| Pyridoquinoline H-9 | 7.25 | Doublet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
